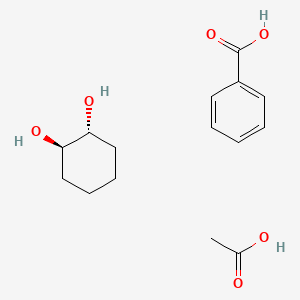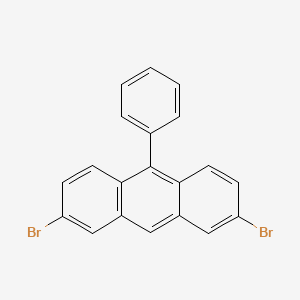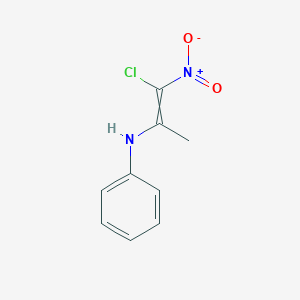![molecular formula C9H18SSi B14500789 Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- CAS No. 63135-81-9](/img/structure/B14500789.png)
Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- is an organosilicon compound with the molecular formula C9H18Si. It is also known as (3,3-dimethyl-1-butynyl) (trimethyl)silane. This compound is characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a 3,3-dimethyl-1-butynyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- typically involves the reaction of 3,3-dimethyl-1-butyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction scheme is as follows:
3,3-dimethyl-1-butyne+trimethylsilyl chloridebaseSilane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-
Industrial Production Methods
In an industrial setting, the production of Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used.
科学研究应用
Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, including coatings and adhesives.
作用机制
The mechanism of action of Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and fluorine, making it useful in reactions that require high affinity for these elements. The compound can also act as a radical donor or hydride donor, depending on the reaction conditions.
相似化合物的比较
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH. It is used in the semiconductor industry and as a reagent in organic synthesis.
Dimethylsilane: Another organosilicon compound with similar applications but different reactivity due to the presence of two methyl groups instead of three.
Uniqueness
Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- is unique due to the presence of the 3,3-dimethyl-1-butynyl group, which imparts distinct reactivity and properties compared to other silanes. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
属性
CAS 编号 |
63135-81-9 |
|---|---|
分子式 |
C9H18SSi |
分子量 |
186.39 g/mol |
IUPAC 名称 |
3,3-dimethylbut-1-ynylsulfanyl(trimethyl)silane |
InChI |
InChI=1S/C9H18SSi/c1-9(2,3)7-8-10-11(4,5)6/h1-6H3 |
InChI 键 |
UQCGSVARQGZMLQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C#CS[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



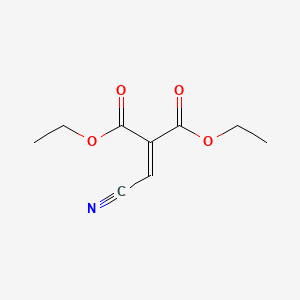
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)

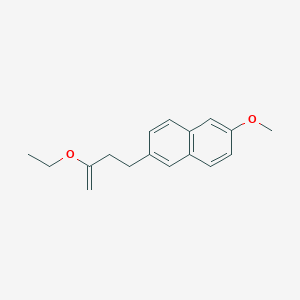

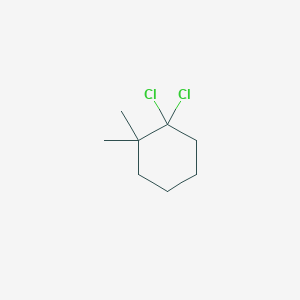



![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)
